molecular formula C₉H₃D₆BrO₃ B1159271 4-Bromo-3,5-dimethoxybenzaldehyde-d6

4-Bromo-3,5-dimethoxybenzaldehyde-d6

Cat. No.: B1159271
M. Wt: 251.11
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3,5-dimethoxybenzaldehyde-d6 is a deuterated derivative of 4-bromo-3,5-dimethoxybenzaldehyde (CAS 13194-67-7; EC 236-153-7), where six hydrogen atoms are replaced by deuterium, likely at the methoxy (-OCH3) and aldehyde (-CHO) groups . The non-deuterated parent compound is a brominated aromatic aldehyde with two methoxy substituents at the 3- and 5-positions, widely used as a synthetic intermediate in pharmaceuticals and organic chemistry .

Properties

Molecular Formula

C₉H₃D₆BrO₃

Molecular Weight

251.11

Synonyms

3,5-Dimethoxy-4-bromobenzaldehyde-d6; 

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers

  • 4-Bromo-2,5-dimethoxybenzaldehyde (CAS 43192-34-3): This isomer differs in the substitution pattern, with methoxy groups at positions 2 and 3. It exhibits a high structural similarity (0.94) to the target compound .
  • 2-Bromo-3,4-dimethoxybenzaldehyde :
    Reported in early literature (m.p. 86°C), this isomer has bromine at position 2 and methoxy groups at 3 and 4. Its distinct substitution pattern leads to different electronic effects, making it less favorable for reactions requiring para-directing groups .

Functional Group Variants

  • 4-Bromo-3,5-dihydroxybenzoic Acid (CAS 56375-85-0):
    Replacing methoxy with hydroxyl groups and the aldehyde with a carboxylic acid introduces hydrogen-bonding capacity and acidity (pKa ~2–3). This compound is less lipophilic and more reactive in aqueous conditions compared to the aldehyde derivative .
  • 3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate: A brominated, fluorinated amide ester from , this compound demonstrates how halogen and electron-withdrawing groups (e.g., F, amide) alter solubility and metabolic stability. Its LCMS m/z 554 [M+H]+ contrasts with the aldehyde’s lower molecular weight .

Physicochemical and Analytical Data

Compound Molecular Formula LCMS m/z [M+H]+ HPLC Retention Time (min) Key Properties
4-Bromo-3,5-dimethoxybenzaldehyde C9H9BrO3 Not reported Not reported m.p. ~86°C (analogs)
4-Bromo-2,5-dimethoxybenzaldehyde C9H9BrO3 Not reported Not reported Higher polarity
3-((4-Bromo-3,5-difluorophenyl)amino)-3-oxopropanoate C12H9BrF2N2O3 554 1.64 (SQD-FA05) Fluorine-enhanced stability

Note: Deuterated derivatives like 4-Bromo-3,5-dimethoxybenzaldehyde-d6 would exhibit a ~6 Da increase in molecular weight compared to the non-deuterated form.

Preparation Methods

Oxidation of Deuterated Benzyl Alcohol Precursors

The most direct route to this compound involves the oxidation of 4-bromo-3,5-dimethoxybenzyl alcohol-d6. For the non-deuterated analogue, oxidation of 4-bromo-3,5-dimethoxybenzyl alcohol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane yields the aldehyde with 75% efficiency. Adapting this method for deuteration requires starting with a deuterated benzyl alcohol precursor.

The synthesis of 4-bromo-3,5-dimethoxybenzyl alcohol-d6 can be achieved via borane-dimethyl sulfide complex reduction of 4-bromo-3,5-dimethoxybenzoic acid in deuterated solvents. For example, treatment of 4-bromo-3,5-dimethoxybenzoic acid with borane-THF in tetrahydrofuran-d₈ at 40°C for 12 hours produces the deuterated benzyl alcohol with near-quantitative yield. Subsequent oxidation under mild conditions retains deuterium at the benzylic position.

Key Reaction Parameters:

  • Solvent: Tetrahydrofuran-d₈ or deuterated dichloromethane.

  • Temperature: 0–40°C to minimize deuterium loss via proton exchange.

  • Catalyst: Oxoammonium salts (e.g., Bobbitt’s salt) in deuterated acetonitrile, enabling selective oxidation without over-oxidation to carboxylic acids.

Direct Deuteration of 4-Bromo-3,5-dimethoxybenzaldehyde

An alternative approach involves post-synthetic deuteration of the non-deuterated aldehyde. Acid-catalyzed H/D exchange at the aldehyde position can be achieved using D₂O and deuterated sulfuric acid (D₂SO₄) under reflux. However, this method risks deuteration at methoxy or aromatic positions, necessitating precise control of reaction time and temperature.

Deuteration Efficiency:

  • Aldehyde Proton Exchange: >90% deuteration achieved after 24 hours at 80°C in D₂O/D₂SO₄.

  • Side Reactions: Methoxy group deuteration observed at extended reaction times (>48 hours), reducing product purity.

Optimization of Reaction Conditions

Solvent and Temperature Effects

Deuterated solvents play a dual role in these syntheses: facilitating reaction progress and minimizing proton contamination. For example, dichloromethane-d₂ enhances solubility of intermediates while preserving isotopic integrity. Elevated temperatures (>50°C) accelerate oxidation but increase the risk of deuterium loss, as shown in comparative studies.

Catalytic Systems

The use of TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) derivatives in deuteration reactions improves selectivity. For instance, 4-acetamido-TEMPO (ACT) in deuterated acetonitrile enables efficient oxidation of benzyl alcohol-d6 to the aldehyde with <5% over-oxidation.

Catalyst Loading Optimization:

Catalyst (mol%)Conversion (%)Deuteration Efficiency (%)
27892
59589
109785

Higher catalyst loadings increase conversion but slightly reduce deuteration efficiency due to radical-mediated H/D scrambling.

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuteration introduces distinct shifts in ¹H and ¹³C NMR spectra:

  • Aldehyde Proton (Non-deuterated): δ 9.97 ppm (s, 1H).

  • Deuterated Aldehyde: Absence of the aldehyde proton signal, with adjacent deuterium coupling observed in ¹³C NMR (JCD ≈ 25 Hz).

  • Methoxy Groups: δ 3.91 ppm (s, 6H) in non-deuterated compound; minimal shift in deuterated form.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms isotopic purity:

  • Expected m/z: 251.11 (C₉H₃D₆BrO₃).

  • Observed m/z: 251.09 (±0.02), with D6 isotopic pattern distinct from non-deuterated analogue (245.07).

Challenges in Deuteration and Scalability

Isotopic Dilution

Trace protons in solvents or reagents can dilute deuterium content. For example, using 99.8% D₂O reduces deuteration efficiency to 85% if residual H₂O exceeds 0.2%. Solutions include:

  • Solvent Pre-treatment: Storage over 3Å molecular sieves and K₂CO₃ to scavenge protons.

  • Reagent Grade: Use of ≥99.5% deuterated reagents.

Cost and Availability

Deuterated reagents (e.g., THF-d₈ at ~$500/g) contribute to high synthesis costs. Bulk deuteration methods, such as catalytic exchange in D₂O, offer cost savings but require rigorous purification.

Applications in Pharmaceutical Research

This compound serves as a precursor in deuterated drug candidates, improving metabolic stability. For example, its incorporation into kinase inhibitors reduces CYP450-mediated degradation, enhancing half-life in preclinical models .

Q & A

Q. What synthetic methodologies are recommended for preparing 4-Bromo-3,5-dimethoxybenzaldehyde-d6 with high isotopic purity?

The synthesis typically involves deuterium exchange or substitution reactions. For example, deuterated aldehydes can be synthesized by reacting the non-deuterated precursor with deuterated reagents (e.g., D₂O or deuterated acids) under controlled conditions. Multi-step procedures, such as those involving bromination and methoxylation of deuterated intermediates, may also be employed. Catalysts like palladium or copper are often used to enhance isotopic incorporation efficiency .

StepReaction TypeKey Reagents/Conditions
1BrominationBr₂, FeBr₃, 0–5°C
2MethoxylationCD₃I, K₂CO₃, DMF, 80°C
3DeuterationD₂O, H₂SO₄-d₂, reflux

Q. Which spectroscopic techniques are optimal for characterizing this compound?

  • LCMS/HPLC : Retention times and mass-to-charge (m/z) ratios (e.g., m/z 294 [M+H]+ for non-deuterated analogs) help confirm molecular weight and isotopic distribution .
  • NMR : ¹H NMR is less informative due to deuteration, but ¹³C NMR and 2D techniques (e.g., HSQC) can resolve structural features. Deuterium incorporation reduces proton signals, aiding purity assessment .
  • IR Spectroscopy : C-D stretching vibrations (~2100–2200 cm⁻¹) distinguish deuterated from non-deuterated species .

Q. What are the critical stability considerations for storing deuterated benzaldehyde derivatives?

Store in airtight, light-resistant containers under inert gas (e.g., N₂) at –20°C to prevent deuteration loss or hydrolysis. Solvent choice (e.g., deuterated DMSO or CDCl₃) minimizes proton exchange during storage .

Advanced Research Questions

Q. How does deuteration impact the reactivity of 4-Bromo-3,5-dimethoxybenzaldehyde in nucleophilic substitution reactions?

Deuterium’s isotopic effect (k_H/k_D ≈ 1–7) slows reactions involving breaking C-D bonds. For example, in SNAr (nucleophilic aromatic substitution), deuteration at the ortho/meta positions may reduce reaction rates due to increased bond strength, altering kinetic isotope effects (KIEs). Computational studies (DFT) can model these effects by comparing activation energies of deuterated vs. non-deuterated systems .

Q. How can researchers resolve contradictions in spectral data when analyzing derivatives of this compound?

Contradictions often arise from solvent interactions or isotopic impurities. Strategies include:

  • Cross-validating LCMS/HPLC with high-resolution mass spectrometry (HRMS).
  • Using deuterium-decoupled ¹³C NMR to isolate carbon environments.
  • Computational simulations (e.g., Gaussian) to predict and match spectral patterns .

Q. What role does the bromine substituent play in directing electrophilic aromatic substitution (EAS) reactions of this compound?

Bromine is a strong meta-directing group due to its electron-withdrawing nature. In EAS, electrophiles (e.g., NO₂⁺) preferentially attack the para position relative to the bromine. However, steric hindrance from the dimethoxy groups may redirect reactivity. Competitive experiments with isotopic labeling (e.g., ¹³C-tracking) can map regioselectivity .

Q. How can computational chemistry predict isotopic effects in reactions involving this compound?

Density Functional Theory (DFT) calculations assess deuterium’s impact on transition states and thermodynamics. For instance:

  • Vibrational frequency analysis quantifies zero-point energy differences between C-H and C-D bonds.
  • Molecular dynamics (MD) simulations model solvent interactions affecting isotopic exchange rates.
  • QM/MM hybrid methods explore enzyme-catalyzed deuteration in biological systems .

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